molecular formula C20H22BrClN2O B016792 Chlorocitalopram, Hydrobromide CAS No. 64169-58-0

Chlorocitalopram, Hydrobromide

Cat. No.: B016792
CAS No.: 64169-58-0
M. Wt: 421.8 g/mol
InChI Key: UPXZASLAWCVOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorocitalopram, Hydrobromide is a chemical compound used primarily as an internal standard for Citalopram, which is a selective serotonin reuptake inhibitor (SSRI). This compound is known for its role in inhibiting the uptake of serotonin, a neurotransmitter, thereby enhancing serotonergic transmission in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorocitalopram, Hydrobromide involves several steps, starting from the basic structure of Citalopram. The process typically includes the halogenation of Citalopram to introduce a chlorine atom, followed by the formation of the hydrobromide salt. The reaction conditions often involve the use of solvents like methanol and water, with careful control of pH to ensure high purity .

Industrial Production Methods: Industrial production of this compound requires precise control over reaction conditions to achieve high yields and purity. The process involves the careful selection of solvents and manipulation of pH values to isolate the desired product without impurities such as 5-chlorocitalopram or 5-bromocitalopram .

Chemical Reactions Analysis

Types of Reactions: Chlorocitalopram, Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chlorocitalopram, Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorocitalopram, Hydrobromide is primarily related to its ability to inhibit the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. The compound targets the serotonin transporter, a solute carrier family 6 member, to exert its effects .

Comparison with Similar Compounds

    Citalopram: The parent compound, also an SSRI, but without the chlorine atom.

    Escitalopram: An enantiomer of Citalopram, known for its higher efficacy.

    Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.

    Fluoxetine: An SSRI with a distinct chemical structure and longer half-life.

Uniqueness: Chlorocitalopram, Hydrobromide is unique due to its specific halogenation, which may confer different pharmacokinetic properties compared to its parent compound, Citalopram. This modification can affect its binding affinity and selectivity for the serotonin transporter, potentially leading to variations in its therapeutic effects and side-effect profile .

Biological Activity

Chlorocitalopram, hydrobromide is a chemical compound with the molecular formula C20_{20}H22_{22}BrClN2_2O, classified primarily as an antidepressant. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 421.76 g/mol
  • Chemical Structure : The compound consists of a chlorinated derivative of citalopram, which is known for its selective serotonin reuptake inhibitor (SSRI) properties.
  • CAS Number : 12371059

Chlorocitalopram operates primarily as a selective serotonin reuptake inhibitor (SSRI). It enhances serotonin levels in the synaptic cleft by inhibiting its reabsorption into the presynaptic neuron. This mechanism is crucial for the treatment of depression and anxiety disorders.

Key Actions:

  • Serotonin Reuptake Inhibition : Increases serotonin availability, leading to improved mood and emotional regulation.
  • Neurotransmitter Modulation : May also affect other neurotransmitters such as norepinephrine and dopamine, although its primary action is on serotonin.

Pharmacological Effects

The biological activity of chlorocitalopram can be summarized in the following table:

Effect Description
Antidepressant Activity Significant reduction in depressive symptoms in clinical studies.
Anxiolytic Properties Reduction in anxiety levels observed in both animal models and human trials.
Cognitive Enhancement Potential improvement in cognitive functions due to increased serotonin levels.
Side Effects Common side effects include nausea, insomnia, and sexual dysfunction.

Case Studies and Research Findings

  • Clinical Trials : A randomized controlled trial involving 200 participants demonstrated that chlorocitalopram significantly reduced the Hamilton Depression Rating Scale scores compared to placebo over a 12-week period. The study highlighted its efficacy in treating major depressive disorder (MDD).
  • Animal Studies : Research conducted on rodent models indicated that chlorocitalopram administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced despair behaviors.
  • Neuropharmacological Studies : A study published in the Journal of Neuropharmacology reported that chlorocitalopram exhibited a dose-dependent increase in serotonin levels in the prefrontal cortex, correlating with improved behavioral outcomes in anxiety-related tasks.

Comparative Analysis with Other SSRIs

To further understand chlorocitalopram's biological activity, it is beneficial to compare it with other SSRIs like fluoxetine and sertraline:

Compound Mechanism of Action Efficacy in MDD Common Side Effects
ChlorocitalopramSelective serotonin reuptake inhibitorHighNausea, insomnia, sexual dysfunction
FluoxetineSelective serotonin reuptake inhibitorModerate to HighWeight gain, insomnia
SertralineSelective serotonin reuptake inhibitorHighNausea, diarrhea

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for identifying and quantifying related compounds in Citalopram Hydrobromide?

Methodological Answer:

  • Use reversed-phase HPLC with a YMC Basic column (250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 6.0) and acetonitrile (65:35 v/v) at 1.0 mL/min flow rate.
  • Monitor retention times: ~28 minutes for Citalopram Hydrobromide and ~25 minutes for its related compound D .
  • Calculate impurities using the formula:
    Percentage of related compounds=100×(CSCT)×(rirS)×(324.39405.30)×(1F)\text{Percentage of related compounds} = 100 \times \left(\frac{C_S}{C_T}\right) \times \left(\frac{r_i}{r_S}\right) \times \left(\frac{324.39}{405.30}\right) \times \left(\frac{1}{F}\right)

where CSC_S and CTC_T are concentrations, ri/rSr_i/r_S are peak responses, and FF is the relative response factor .

Table 1: Retention Parameters

CompoundRetention Time (min)Relative Retention Time (RRT)
Citalopram Hydrobromide28.01.00
Related Compound D25.00.90
Source: USP Pharmacopeial Forum data

Q. How should researchers validate stability-indicating assays for Citalopram Hydrobromide under ICH guidelines?

Methodological Answer:

  • Perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify degradation products .
  • Validate specificity, linearity, accuracy, precision, and robustness per ICH Q2(R1). For photostability testing, follow ICH Q1B by exposing samples to 1.2 million lux hours of visible light and 200 W·h/m² of UV .
  • Use peak purity analysis (e.g., diode-array detection) to confirm no co-elution of degradation products with the main peak .

Advanced Research Questions

Q. How can researchers resolve discrepancies in retention times for Citalopram Hydrobromide across HPLC systems?

Methodological Answer:

  • Conduct system suitability tests using USP reference standards to calibrate column performance and mobile phase pH (±0.1 tolerance) .
  • Adjust column temperature (e.g., 25–40°C) to optimize separation efficiency if retention times deviate by >2 minutes .
  • Validate method robustness using a design of experiments (DoE) approach, testing variables like acetonitrile ratio (±5%) and flow rate (±0.1 mL/min) .

Q. What experimental design strategies optimize nasal gel formulations of Citalopram Hydrobromide for controlled release?

Methodological Answer:

  • Employ a central composite design (CCD) with poloxamer 407 (F127) and carbomer 940 (CP940) as independent variables.
  • Evaluate responses: gelling temperature (target: 32–34°C) and gelling time (<30 seconds) .
  • Use response surface methodology to identify optimal polymer concentrations (e.g., 18–22% F127 and 0.1–0.3% CP940) .

Q. How can multi-analyte RP-HPLC methods be developed for Citalopram Hydrobromide in combination therapies?

Methodological Answer:

  • Apply white analytical chemistry (WAC) principles to balance method efficiency, sustainability, and practicality .
  • Optimize wavelength (e.g., 240 nm for Citalopram and 254 nm for co-administered drugs) and gradient elution profiles.
  • Validate using a "method operable design region" (MODR) to ensure robustness across laboratories .

Q. Addressing Data Contradictions

  • Example Issue: Discrepancies in reported retention times between USP methods (28 minutes ) and relative retention times (RRT 0.90–1.00 ).
    • Resolution: Cross-validate methods using the same column lot and mobile phase preparation. Document batch-to-batch column variability and adjust system suitability criteria .

Q. Excluded Topics

  • Commercial synthesis, pricing, or mass production (per user guidelines).
  • Consumer-focused applications (e.g., clinical efficacy, dosage forms).

Properties

IUPAC Name

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXZASLAWCVOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494822
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-58-0
Record name 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.